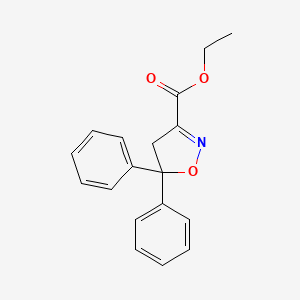
Isoxadifen-ethyl
货号 B1672638
分子量: 295.3 g/mol
InChI 键: MWKVXOJATACCCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05516750
Procedure details


13.52 g (0.075 mol) of 1,1-diphenylethene and 5.06 g (0.05 mol) of triethylamine are dissolved in 200 ml of ether at 0° C., and 7.58 g (0.05 mol) of ethyl 2-chloro-2-hydroximinoacetate, dissolved in 100 ml of ether, are subsequently added dropwise in the course of approximately two hours. After stirring has been continued for one hour at room temperature, 100 ml of H2O are added, and the mixture is subsequently extracted using ether. After drying over a MgSO4, the ether is distilled off and the residue is purified over a silica gel column (eluent: n-heptane:ethyl acetate=8:2). In this way, 12.7 g (86% of theory) of product of melting point 78° to 81° C. are obtained.






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.Cl[C:23](=[N:29][OH:30])[C:24]([O:26][CH2:27][CH3:28])=[O:25].O>CCOCC>[C:1]1([C:7]2([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:30][N:29]=[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
7.58 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)=NO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are subsequently added dropwise in the course of approximately two hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is subsequently extracted
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over a MgSO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the ether is distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified over a silica gel column (eluent: n-heptane:ethyl acetate=8:2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In this way, 12.7 g (86% of theory) of product of melting point 78° to 81° C. are obtained
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1(CC(=NO1)C(=O)OCC)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
